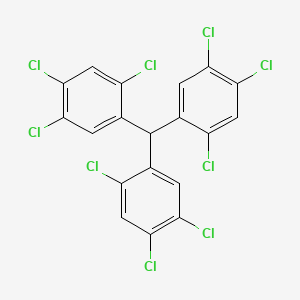
Tris(2,4,5-trichlorophenyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,4,5-trichlorophenyl)methane is an organic compound that belongs to the class of triarylmethane derivatives. It is characterized by a central carbon atom bonded to three 2,4,5-trichlorophenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4,5-trichlorophenyl)methane typically involves the reaction of 2,4,5-trichlorobenzyl chloride with a suitable base, such as sodium or potassium hydroxide, in an organic solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3C6H2Cl3CH2Cl+Base→C(C6H2Cl3)3+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.
Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.
Substitution: Formation of various substituted triarylmethane derivatives.
Aplicaciones Científicas De Investigación
Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methane
- Tris(2,4-dichlorophenyl)methane
- Tris(4-chlorophenyl)methane
Uniqueness
Tris(2,4,5-trichlorophenyl)methane is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
70757-50-5 |
|---|---|
Fórmula molecular |
C19H7Cl9 |
Peso molecular |
554.3 g/mol |
Nombre IUPAC |
1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H |
Clave InChI |
NCQDNZGEBCBEEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


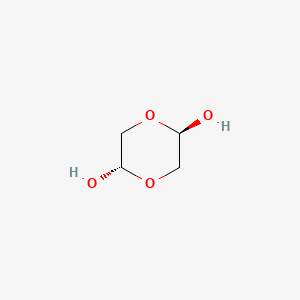
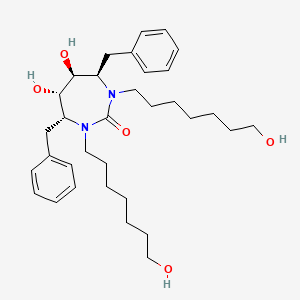
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)
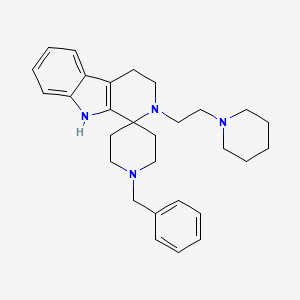
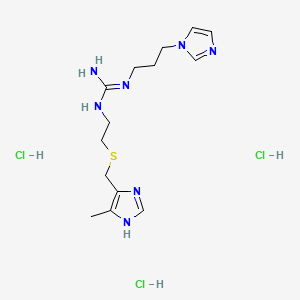
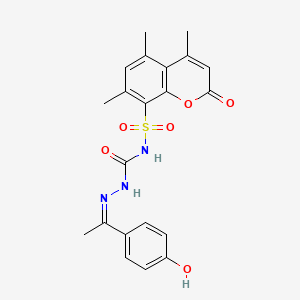
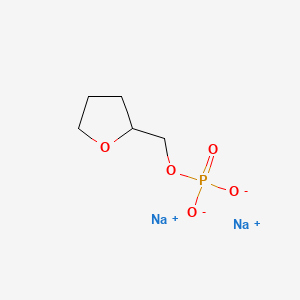

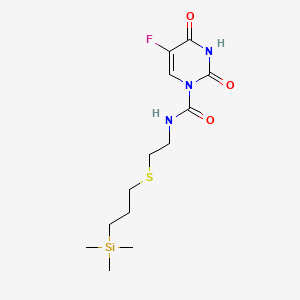
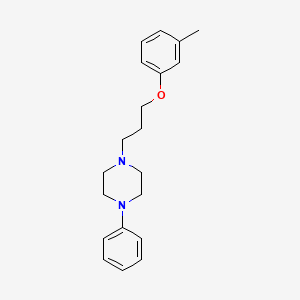
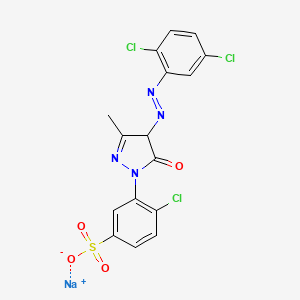
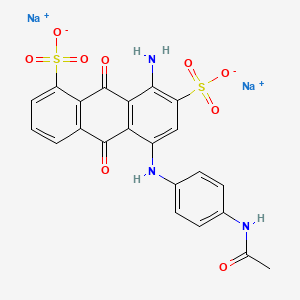
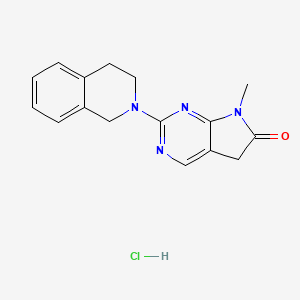
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
